molecular formula C8H14O2 B6229886 2-ethyl-2-methylpent-4-enoic acid CAS No. 1542386-59-3

2-ethyl-2-methylpent-4-enoic acid

Cat. No.: B6229886
CAS No.: 1542386-59-3
M. Wt: 142.2
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Description

2-Ethyl-2-methylpent-4-enoic acid is an organic compound with the molecular formula C8H14O2. It is a branched-chain fatty acid that features both an alkene and a carboxylic acid functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methylpent-4-enoic acid can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with dimethyl sulfate as a methylating agent in the presence of sodium ethoxide. This reaction produces methylated diethyl malonate, which is then alkylated with allyl chloride in the presence of sodium ethoxide. The final step involves decarboxylation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The alkene group can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated alkanes.

Scientific Research Applications

2-Ethyl-2-methylpent-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkene group can participate in addition reactions, modifying the compound’s structure and function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Ethyl-2-methylpent-4-enoic acid can be compared with other similar compounds, such as:

    2-Methyl-4-pentenoic acid: Similar structure but lacks the ethyl group at the second position.

    2-Methyl-2-pentenoic acid: Similar structure but lacks the ethyl group and has a different position for the double bond.

    2-Methyl-4-pentenoic acid ethyl ester: An ester derivative with similar chemical properties but different reactivity.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

1542386-59-3

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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